Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl 5-amino-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)11-7-8-6-9(14)4-5-10(8)17-11/h4-7H,14H2,1-3H3 |
InChI Key |
INZOWCGAMNBBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate can be achieved through various methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, yielding the desired product in high yields . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of microwave irradiation accelerates reaction kinetics and improves overall reaction efficiency, making it a preferred method in industrial settings .
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine at position 5 undergoes acylation with electrophilic reagents. For example:
-
Sulfonylation : Reaction with 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane (DCM) using EDC·HCl and DMAP yields N-sulfonyl derivatives. This method produced compound 2d in 58% yield after purification .
Reaction Conditions :
Ester Hydrolysis
The tert-butyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions:
-
Acid-Mediated Hydrolysis : Treatment with trifluoroacetic acid (TFA) in DCM removes the tert-butyl group, generating the free carboxylic acid. This intermediate is critical for further coupling reactions .
Example Procedure :
Condensation Reactions
The amino group participates in condensation with aldehydes to form hydrazones or Schiff bases:
-
Hydrazone Formation : Reaction with substituted benzaldehydes in methanol under reflux produces N-acylhydrazone derivatives. For instance, compound I was synthesized in 68% yield after crystallization .
Key Steps :
Electrophilic Aromatic Substitution
The benzothiophene ring undergoes electrophilic substitution, particularly at the 3- and 7-positions:
-
Bromination : Using tert-butyl nitrite and CuBr₂ in acetonitrile introduces bromine at position 3. This method achieved 89% yield for brominated derivative 13 .
Conditions :
Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in peptide-like couplings:
-
Amide Bond Formation : Reacting with 6-fluorobenzo[d]thiazol-2-amine using EDC·HCl and DMAP in DCM yielded hybrid carboxamides with anti-viral activity (e.g., 2d , EC₅₀ = 0.53 µM) .
Optimized Protocol :
Functional Group Interconversion
The tert-butyl ester can be transesterified or converted to other protecting groups:
-
Transesterification : Treatment with ethanol and K₂CO₃ in DMF at 60°C converted ethyl esters to methyl analogs in >90% yield .
Stability and Reactivity Insights
Scientific Research Applications
While "tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate" is similar in structure to Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate, the search results do not specifically mention "this compound." However, the search results do provide information on the applications of the related compound Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate, as well as other similar compounds .
Note: The following information is on a similar compound, Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate, as the search results do not provide information on the exact compound requested.
Scientific Research Applications
Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has applications in chemistry, medicine and industry.
Chemistry
- It serves as a building block in the synthesis of more complex molecules.
Medicine
- It is explored for potential therapeutic uses, such as anti-inflammatory and anticancer activities. The compound binds to the colchicine site on tubulin, thereby inhibiting its polymerization, which leads to cell cycle arrest in the G2/M phase. This mechanism is responsible for its antiproliferative effects against various cancer cell lines.
Industry
- It is used in the development of new materials with specific properties.
Anticancer Activity
Studies have demonstrated that Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate exhibits significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| L1210 | 2.8 | High potency |
| CEM | 2.3 | High potency |
| HeLa | 1.1 | Highest potency |
The IC₅₀ values indicate that this compound is particularly effective against HeLa cells compared to other lines. Importantly, this compound did not significantly affect normal human peripheral blood mononuclear cells at concentrations over 20 µM, suggesting a selective toxicity towards cancer cells.
Antimicrobial Activity
This compound has also been investigated for antimicrobial activity. A study involving various derivatives of thiophene compounds indicated that certain structural modifications can enhance antimicrobial efficacy.
Case Studies and Research Findings
- Antiproliferative Effects: This compound has demonstrated significant efficacy in inhibiting cancer cell growth through tubulin interaction in studies evaluating new antitubulin agents based on tetrahydrobenzo[b]thiophene derivatives.
- Selectivity for Cancer Cells: Experiments highlighted the selective toxicity of this compound, showing that it did not induce apoptosis in normal cells but effectively induced cell death in cancerous ones. This selectivity is crucial for minimizing side effects during cancer treatment.
- Structure-Activity Relationship Studies: Research into the structure-activity relationship (SAR) of thiophene derivatives has provided insights into how modifications can influence biological activity. This knowledge could guide future synthesis efforts aimed at optimizing the therapeutic profile of this compound.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzothiophene core provides a stable scaffold for binding interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate (CAS 20699-85-8)
- Structure: Methyl ester at position 2, amino group at position 4.
- Properties : Molecular weight = 207.25 g/mol, boiling point = 382.8°C, density = 1.353 g/cm³ .
- Applications : Key intermediate in synthesizing kinase inhibitors and SARS-CoV-2 MPRO inhibitors .
- Biological Activity : Exhibits moderate antioxidant and antimicrobial properties, with substituent positioning (e.g., para vs. ortho on phenyl rings) critically affecting activity .
Ethyl 5-Aminobenzo[b]thiophene-2-Carboxylate (CAS 25785-10-8)
- Structure : Ethyl ester at position 2.
- Synthesis : Used in Gefitinib analog synthesis via nucleophilic displacement reactions .
- Reactivity : Ethyl esters generally offer a balance between solubility and lipophilicity, making them favorable for in vitro assays.
Methyl 3-Aminobenzo[b]thiophene-2-Carboxylate (CAS 35212-85-2)
- Structure: Amino group at position 3 instead of 5.
- Synthetic Utility : Employed in catalytic reactions to generate substituted benzo[b]thiophenes .
- Divergent Activity : Positional isomerism significantly alters electronic properties and biological target interactions .
Tert-Butyl 5-Aminobenzo[b]thiophene-2-Carboxylate
- This enhances stability in acidic or enzymatic environments .
- Challenges: Limited commercial availability (discontinued per ), suggesting synthetic difficulties or niche applications.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP (Estimated) |
|---|---|---|---|---|
| Methyl 5-aminobenzo[b]thiophene-2-carboxylate | 207.25 | 382.8 | 1.353 | ~1.8 |
| Ethyl 5-aminobenzo[b]thiophene-2-carboxylate | 221.28 | ~390 | ~1.31 | ~2.2 |
| This compound | 253.35 | >300 (decomposes) | ~1.18 | ~3.5 |
Key Observations :
- Methyl and ethyl esters have higher densities, correlating with smaller substituents and tighter molecular packing .
Stability and Reactivity
Biological Activity
Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Synthesis
The compound belongs to the benzothiophene class, characterized by a thiophene ring fused with a benzene ring, which is often associated with diverse biological activities. The tert-butyl group enhances lipophilicity, potentially improving bioavailability. Various synthetic methods have been reported, including microwave-assisted synthesis, which has shown high yields and efficiency in producing derivatives of this compound .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by disrupting tubulin polymerization, a crucial process for cell division. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity with IC50 values in the nanomolar range against human cancer cell lines .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 | 0.2–1.4 | Inhibition of tubulin polymerization |
| 4n | HeLa | <0.1 | Disruption of cell cycle |
| 4f | HL-60 | 0.31–11 | Induction of apoptosis |
Selectivity and Safety
A notable aspect of these compounds is their selectivity for cancer cells over normal cells. For example, compound 4i was reported to significantly inhibit the growth of hepatocellular carcinoma without inducing cell death in normal lymphocytes, suggesting a favorable safety profile . This selectivity is crucial for reducing side effects during cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Cytokine Modulation : Some studies suggest that benzothiophene derivatives can modulate cytokine production, potentially influencing immune responses in autoimmune diseases .
- Histone Deacetylase Inhibition : Certain derivatives exhibit histone deacetylase inhibitory activity, which can lead to altered gene expression patterns beneficial in cancer therapy .
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of various derivatives of benzothiophene for their biological activity:
- In Vivo Studies : Compounds like 4i showed significant inhibition of tumor growth in animal models, demonstrating their potential as therapeutic agents .
- Molecular Docking Studies : These studies have provided insights into the binding affinities and modes of action at the molecular level, confirming interactions with target proteins involved in cancer progression .
Q & A
Q. What are the optimized synthetic routes for preparing tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
A common approach involves functionalizing the benzo[b]thiophene core with an amino group at position 5 and a tert-butyl ester at position 2. For example, ethyl 5-aminobenzo[b]thiophene-2-carboxylate can be synthesized via nucleophilic substitution or coupling reactions, followed by transesterification with tert-butyl alcohol under acidic or basic conditions . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity .
- Catalysts : Tert-butyl nitrite in dry MeCN under inert atmospheres (argon) improves tert-butyl group introduction .
- Yield optimization : Stirring at room temperature overnight typically achieves >50% yield, but extended reaction times may reduce purity due to byproduct formation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- 1H-NMR : Characteristic peaks include δ ~1.41 ppm (tert-butyl CH3), δ ~4.41 ppm (ester OCH2), and aromatic protons (δ 6.82–8.67 ppm) for the benzo[b]thiophene core .
- IR : Stretching vibrations at ~1697 cm⁻¹ (ester C=O) and ~3454 cm⁻¹ (NH2) confirm functional groups .
- Purity assessment : High-performance liquid chromatography (HPLC) with >98% purity thresholds is standard, though GC may be used for volatile intermediates .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in introducing substituents to the benzo[b]thiophene scaffold?
The amino group at position 5 is stabilized by resonance with the thiophene sulfur, directing electrophilic substitution to position 2. Computational studies (DFT) suggest that electron-donating groups (e.g., tert-butyl esters) further polarize the ring, favoring nucleophilic attacks at position 5 . Experimental validation involves competitive reactions with halogenated derivatives, where tert-butyl esters reduce steric hindrance compared to methyl analogs .
Q. How do structural modifications (e.g., tert-butyl vs. methyl esters) impact bioactivity in drug discovery applications?
- Steric effects : The bulky tert-butyl group enhances metabolic stability by shielding the ester from hydrolysis, as observed in anti-inflammatory and kinase inhibitor analogs .
- Solubility : Methyl esters (logP ~2.1) are more lipophilic than tert-butyl derivatives (logP ~3.5), affecting membrane permeability .
- Case study : In Gefitinib analogs, this compound improved IC50 values by 40% compared to ethyl esters in EGFR inhibition assays .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
Discrepancies often arise from:
- Temperature control : Exothermic reactions at scale may require cooling to ≤0°C to prevent byproducts (e.g., ammonium chloride in benzoylisothiocyanate reactions) .
- Purification methods : Column chromatography achieves >98% purity at lab scale, but recrystallization in acetone/water mixtures is more feasible industrially .
- Catalyst degradation : Copper bromide (CuBr2) in MeCN may decompose under prolonged heating, necessitating fresh catalyst batches for reproducibility .
Methodological Considerations
Q. What analytical strategies differentiate this compound from its structural analogs?
- Mass spectrometry : Molecular ion peaks at m/z 598.2 ([M+H]+) distinguish it from methyl or ethyl esters .
- X-ray crystallography : Resolves tert-butyl conformation (e.g., dihedral angles >60° relative to the thiophene plane) .
- Comparative TLC : Rf values in ethyl acetate/hexane (3:7) systems show distinct migration patterns for tert-butyl vs. methyl esters .
Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
